molecular formula C7H5N3O3 B15234405 3-Nitro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one

3-Nitro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one

Cat. No.: B15234405
M. Wt: 179.13 g/mol
InChI Key: PONVUVYDNJTYTC-UHFFFAOYSA-N
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Description

3-Nitro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one is a nitrogen-containing heterocyclic compound It is characterized by a fused ring system that includes a pyrrole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one typically involves the nitration of 6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one. This can be achieved using a mixture of sulfuric acid and nitric acid under controlled conditions . The reaction is highly selective, leading to the formation of the nitro derivative at the 3-position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the corrosive and hazardous reagents involved.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used under basic conditions to facilitate nucleophilic substitution.

Major Products

    Reduction: The major product is 3-amino-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be obtained.

Scientific Research Applications

3-Nitro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The nitro group is crucial for its activity, as it can participate in redox reactions and form reactive intermediates that interact with the target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo various transformations, making the compound versatile for synthetic modifications and functional studies.

Properties

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

IUPAC Name

3-nitro-6,7-dihydropyrrolo[3,4-b]pyridin-5-one

InChI

InChI=1S/C7H5N3O3/c11-7-5-1-4(10(12)13)2-8-6(5)3-9-7/h1-2H,3H2,(H,9,11)

InChI Key

PONVUVYDNJTYTC-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=N2)[N+](=O)[O-])C(=O)N1

Origin of Product

United States

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